Temazepam-13C,d3
Overview
Description
Temazepam-13C,d3 is a labeled analogue of temazepam, a benzodiazepine commonly used for its sedative and hypnotic properties. The labeling with carbon-13 and deuterium (d3) isotopes makes it particularly useful in scientific research, especially in pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temazepam-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the temazepam molecule. This can be achieved through various synthetic routes, often starting with the labeled precursors. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the isotopic exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s integrity .
Chemical Reactions Analysis
Types of Reactions
Temazepam-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound .
Scientific Research Applications
Temazepam-13C,d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The labeled isotopes allow for precise tracking of the compound’s metabolism and distribution in the body.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of temazepam in biological samples.
Neuroscience: Investigating the compound’s effects on the central nervous system.
Mechanism of Action
Temazepam-13C,d3, like its parent compound temazepam, acts as a gamma-aminobutyric acid (GABA) modulator. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This results in sedative, hypnotic, and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Temazepam-13C,d3 is unique due to its isotopic labeling, which makes it invaluable in research applications. The labeled isotopes allow for precise tracking and quantification in various studies, setting it apart from other benzodiazepines .
Properties
IUPAC Name |
7-chloro-3-hydroxy-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1+1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDDYPDSLOBDC-KQORAOOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676149 | |
Record name | 7-Chloro-3-hydroxy-1-(~13~C,~2~H_3_)methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189871-79-1 | |
Record name | 7-Chloro-3-hydroxy-1-(~13~C,~2~H_3_)methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.